2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone
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Overview
Description
2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone is a chemical compound with the molecular formula C17H17FO and a molecular weight of 256.31 g/mol. It is known for its applications in various research domains, particularly in chemistry and biology.
Scientific Research Applications
2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone typically involves the reaction of 3-fluorobenzaldehyde with 2,6-dimethylacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone can be compared with other similar compounds, such as:
2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone: Similar in structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.
2’,6’-Dimethyl-3-(3-chlorophenyl)propiophenone:
2’,6’-Dimethyl-3-(3-bromophenyl)propiophenone:
These comparisons highlight the uniqueness of 2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone in terms of its specific chemical properties and applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-5-3-6-13(2)17(12)16(19)10-9-14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRQKRRBNIVSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644532 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-14-1 |
Source
|
Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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